1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid basic properties
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid basic properties
An In-depth Technical Guide to the Physicochemical Properties of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Abstract
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (tBuTCA) is a heterocyclic building block of significant interest in modern medicinal chemistry and materials science.[1] Its structure uniquely combines the metabolic stability and hydrogen bonding capabilities of a 1,4-disubstituted 1,2,3-triazole ring with the versatile reactivity of a carboxylic acid and the conformational influence of a sterically demanding tert-butyl group.[1] This guide provides an in-depth analysis of the core physicochemical properties of tBuTCA, focusing on its acid-base characteristics, synthesis, stability, and reactivity. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.
Introduction: A Privileged Scaffold in Modern Chemistry
The 1,2,3-triazole moiety has been recognized as a "privileged scaffold" in drug discovery, appearing in approved therapeutics such as the antibacterial agent tazobactam and the anticancer agent carboxyamidotriazole.[2] This prominence is due to a combination of favorable characteristics:
-
Metabolic Stability: The triazole ring is exceptionally stable and resistant to chemical and enzymatic degradation, including hydrolysis, oxidation, and reduction.[1][3][4]
-
Bioisosterism: It can act as a bioisostere for amide bonds, offering a similar spatial arrangement and hydrogen bonding capacity but with improved stability.[2]
-
Synthetic Accessibility: The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective route to 1,4-disubstituted triazoles.[1][2]
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid embodies these advantages and adds further layers of utility. The N1-linked tert-butyl group imparts significant steric bulk, which can influence molecular conformation, enhance solubility by disrupting crystal packing, and increase lipophilicity, potentially improving bioavailability in derivative compounds.[1][5] The C4-linked carboxylic acid provides a crucial reactive handle for subsequent derivatization, allowing for the construction of diverse chemical libraries via amide coupling, esterification, or reduction.[1]
Core Physicochemical & Basic Properties
While the molecule contains a carboxylic acid, the user's query regarding "basic properties" necessitates a full exploration of its acid-base profile, which is governed by both the acidic carboxyl group and the weakly basic nitrogen atoms of the triazole ring.
Molecular Structure and Electronic Landscape
The molecule's properties are a direct consequence of its structure: a five-membered aromatic triazole ring substituted at the N1 position with a tert-butyl group and at the C4 position with a carboxylic acid. The triazole ring itself is electron-withdrawing, which significantly influences the acidity of the attached carboxyl group.
Acid-Base Profile: A Tale of Two Functional Groups
The predominant characteristic of tBuTCA in aqueous media is its acidity, driven by the carboxylic acid moiety. However, the triazole ring possesses nitrogen atoms with lone pairs of electrons, giving it a weakly basic character.[6][7]
-
Acidity (pKa): The primary acidic dissociation is the loss of a proton from the carboxylic acid group. The electron-withdrawing nature of the adjacent triazole ring stabilizes the resulting carboxylate anion, making the acid stronger (i.e., having a lower pKa) than a typical aliphatic carboxylic acid. A predicted pKa value for this dissociation is approximately 3.37.[1] This is comparable to the experimentally-derived pKa of a similar N-benzyl analog (pKa = 3.46), underscoring that the acidity is governed by the carboxyl group.[8]
-
Basicity (pKb): The parent 1H-1,2,3-triazole is weakly basic, with a pKb of 1.2 (corresponding to a pKa of the conjugate acid of 1.2).[9] For tBuTCA, protonation would occur on the lone pairs of the N2 or N3 atoms. However, the molecule's overall acidity from the carboxyl group dominates its behavior in solution. In strongly acidic conditions, protonation of the triazole ring is possible, but for most biological and synthetic applications (pH > 4), the molecule will exist predominantly in its carboxylate anion form.
Below is a diagram illustrating the primary acid-base equilibrium of the molecule.
Caption: Primary acid-base equilibrium of tBuTCA.
Physicochemical Data Summary
The following table summarizes key quantitative data for tBuTCA.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | [1][10] |
| CAS Number | 1260665-09-5 | [1][10] |
| Predicted pKa (Acidic) | 3.37 ± 0.50 | [1] |
| Computed XLogP3 | 0.4 | [10] |
| Predicted Boiling Point | 329.4 ± 34.0 °C | [1] |
Synthesis and Reactivity
The synthesis of tBuTCA is a textbook example of the efficiency of click chemistry, and its structure provides clear pathways for further chemical modification.
Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common and efficient synthesis involves the 1,3-dipolar cycloaddition of tert-butyl azide and an alkyne derivative of propiolic acid.[1][8] This reaction is highly regioselective, yielding almost exclusively the 1,4-disubstituted isomer.
Caption: CuAAC synthesis workflow for tBuTCA.
Reactivity and Role as a Synthetic Intermediate
The true power of tBuTCA lies in its utility as a building block. The carboxylic acid is the primary site of reactivity, enabling facile diversification.
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Amide Coupling: The acid can be activated (e.g., with HATU or EDC) and coupled with a wide range of amines to form amides. This is a cornerstone of library synthesis in drug discovery.[5]
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Esterification: Standard esterification procedures can be used to convert the acid to various esters.
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C-H Functionalization: Advanced methods allow for the functionalization of the C5-position of the triazole ring, enabling the synthesis of trisubstituted triazoles.[8]
Caption: Key reaction pathways for derivatizing tBuTCA.
Experimental Protocols
To ensure scientific integrity, methodologies for synthesis and characterization must be robust and reproducible.
Protocol: Synthesis of tBuTCA via CuAAC
This protocol is a representative procedure based on established "click chemistry" methods.[8]
Materials:
-
tert-Butyl propiolate
-
tert-Butyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and Water (1:1 v/v)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (2M)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl propiolate (1.0 eq) and tert-butyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.05 eq) in water and a separate solution of sodium ascorbate (0.10 eq) in water.
-
Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction is often exothermic and may change color.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup (Ester Hydrolysis): Upon completion, add 2M sodium hydroxide solution to the reaction mixture and heat to 50-60 °C for 2-4 hours to hydrolyze the tert-butyl ester.
-
Purification:
-
Cool the mixture to room temperature and wash with ethyl acetate to remove any unreacted starting materials.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. The product, 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid, will typically precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Causality: The use of sodium ascorbate is critical as it reduces the Cu(II) precatalyst to the active Cu(I) species in situ. The t-BuOH/H₂O solvent system is effective for dissolving both the organic reagents and the inorganic catalyst components.[8]
Protocol: pKa Determination by Potentiometric Titration
This self-validating protocol provides an experimental measure of the compound's acidity.
Materials:
-
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (accurately weighed)
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Deionized, degassed water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh ~20-30 mg of the compound and dissolve it in ~50 mL of deionized water. Gentle heating may be required.
-
Titration Setup: Place the beaker on a magnetic stirrer, insert the calibrated pH electrode, and ensure the tip is submerged.
-
Titration: Begin stirring and record the initial pH. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).
-
Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (V_eq) from the inflection point of the curve (or the peak of the first derivative plot, ΔpH/ΔV).
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2). This is because at this point, the concentrations of the protonated acid [HA] and the deprotonated carboxylate [A⁻] are equal, as dictated by the Henderson-Hasselbalch equation.
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Conclusion
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is more than a simple chemical; it is a highly versatile and powerful tool for molecular design. Its defining features—a stable, electron-withdrawing triazole core, a reactive carboxylic acid handle, and a sterically influential tert-butyl group—provide a robust platform for developing novel therapeutics and advanced materials. Understanding its fundamental basic and acidic properties, solubility, and reactivity is paramount for any scientist aiming to incorporate this privileged scaffold into their research and development programs.
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